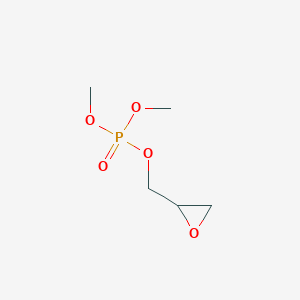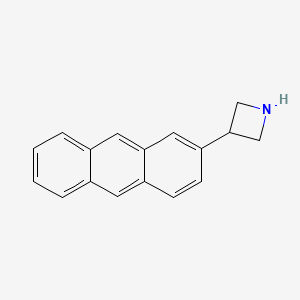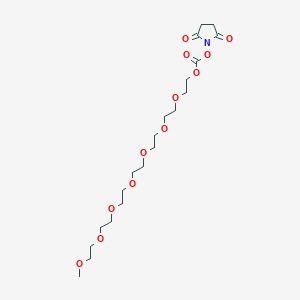
m-PEG7-NHS carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
m-PEG7-NHS carbonate is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. It is a monofunctional PEG linker containing an N-hydroxysuccinimide (NHS) ester. This compound is widely used in bioconjugation and PEGylation processes due to its ability to react with primary amines to form stable amide bonds. The hydrophilic nature of the PEG spacer enhances the solubility of the compound in aqueous media, making it suitable for various applications in chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG7-NHS carbonate typically involves the reaction of m-PEG7 with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) under anhydrous conditions to prevent hydrolysis of the NHS ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including precipitation, filtration, and chromatography, to ensure high purity and yield. The final product is typically stored under low temperatures to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
m-PEG7-NHS carbonate primarily undergoes nucleophilic substitution reactions with primary amines. The NHS ester group reacts readily with amines at physiological to slightly alkaline pH (7-9) to form stable amide bonds .
Common Reagents and Conditions
Reagents: Primary amines, DCC, NHS
Conditions: Organic solvents (DCM, DMF), anhydrous conditions, pH 7-9
Major Products
The major product formed from the reaction of this compound with primary amines is a PEGylated amide. This product is highly stable and retains the hydrophilic properties of the PEG spacer .
Applications De Recherche Scientifique
m-PEG7-NHS carbonate has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of various bioconjugates and polymers.
Biology: Facilitates the PEGylation of proteins, peptides, and other biomolecules to enhance their solubility and stability.
Medicine: Employed in the development of drug delivery systems, including antibody-drug conjugates (ADCs) and PEGylated therapeutics.
Industry: Utilized in the production of PEGylated materials for various industrial applications .
Mécanisme D'action
The mechanism of action of m-PEG7-NHS carbonate involves the formation of a stable amide bond between the NHS ester and a primary amine. This reaction occurs through nucleophilic attack by the amine on the carbonyl carbon of the NHS ester, resulting in the release of N-hydroxysuccinimide and the formation of the amide bond. The PEG spacer enhances the solubility and stability of the conjugated product .
Comparaison Avec Des Composés Similaires
m-PEG7-NHS carbonate can be compared with other PEG-based NHS esters and carbonates:
Similar Compounds: m-PEG-NHS ester, m-PEG-succinimidyl carbonate, m-PEG-4-nitrophenyl carbonate
Uniqueness: The presence of the PEG7 spacer in this compound provides an optimal balance between solubility and reactivity, making it more suitable for certain applications compared to shorter or longer PEG spacers .
Propriétés
Formule moléculaire |
C20H35NO12 |
|---|---|
Poids moléculaire |
481.5 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl carbonate |
InChI |
InChI=1S/C20H35NO12/c1-25-4-5-26-6-7-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-20(24)33-21-18(22)2-3-19(21)23/h2-17H2,1H3 |
Clé InChI |
LDPXOCITCKAPMK-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCCOCCOCCOCCOCCOC(=O)ON1C(=O)CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


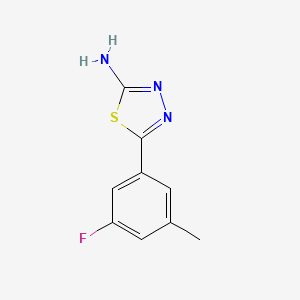
![Ethyl 6-benzyloxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13705144.png)
![3-Amino-5-[4-bromo-3-(trifluoromethyl)phenyl]pyrazole Hydrochloride](/img/structure/B13705154.png)
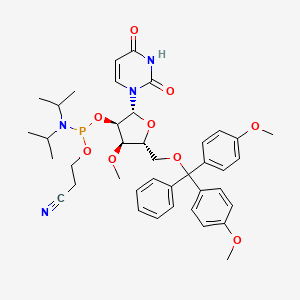
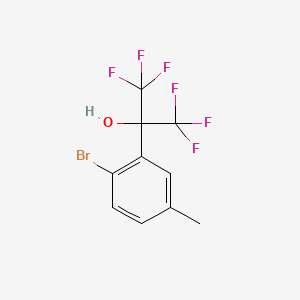
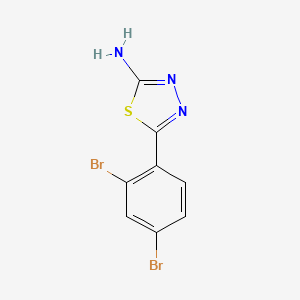
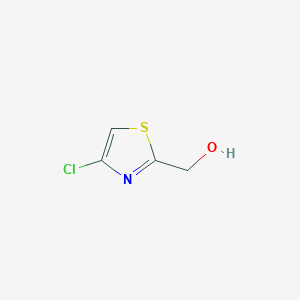
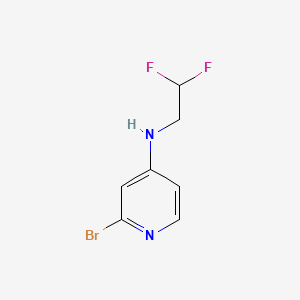
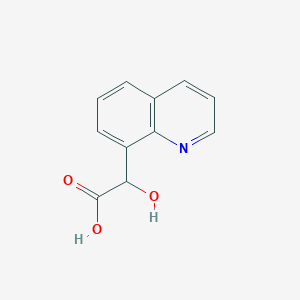
![2,2-dibromo-1-[4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13705203.png)
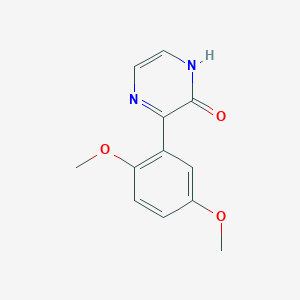
![1-[1-(4-Bromo-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13705212.png)
